Debromohymenialdisine - 125118-55-0

Debromohymenialdisine

Catalog Number: EVT-1484116
CAS Number: 125118-55-0
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Debromohymenialdisine (DBH) is a bioactive pyrrole alkaloid primarily isolated from marine sponges, particularly those belonging to the genus Axinella and Stylissa. [, , , , , , , , , , ] It is classified as an aldisine alkaloid, characterized by a fused pyrrolo[2,3-c]azepin-8-one ring system with a 2-aminoimidazole appendage. [] DBH has garnered significant attention in scientific research due to its potent biological activities, particularly its inhibitory effects on specific protein kinases, its influence on the cell cycle, and its potential applications in various research areas.

Synthesis Analysis
  • Condensation with a glycociamidine precursor: A key step involves condensing aldisine with an imidazolinone-based glycociamidine precursor, offering a robust synthetic route to DBH. [, ]
  • Generation of azafulvenium ions: This method relies on generating novel azafulvenium ions and their regioselective heterodimerization with 2-aminoimidazole to create the tricyclic core of DBH. A selective protodebromination/oxidation strategy is then employed to achieve the desired α-bromo substitution pattern. [, , ]
  • Practical synthesis: A more practical synthesis approach utilizing readily available starting materials and streamlined steps has also been reported. []
Molecular Structure Analysis
  • Tricyclic core: DBH features a fused pyrrolo[2,3-c]azepin-8-one core, a distinctive structural motif among marine sponge alkaloids. []
  • 2-aminoimidazole appendage: This moiety is directly attached to the tricyclic core and contributes to the molecule's biological activity. [, ]
  • Double bond configuration: DBH exists as both 10E and 10Z isomers, influencing its interaction with biological targets. [, , , ]
  • Tautomerism: DBH exhibits tautomerism in DMSO solutions, leading to two sets of signals in NMR spectra. This phenomenon arises from the dynamic equilibrium between different structural forms of the molecule. []
Mechanism of Action
  • Inhibition of checkpoint kinases: DBH directly inhibits checkpoint kinases Chk1 and Chk2 by binding to their ATP-binding pockets. [, , ] This inhibition prevents the phosphorylation of downstream targets involved in cell cycle regulation, effectively disrupting the G2/M DNA damage checkpoint. [, , ]
  • Modulation of cell cycle progression: By disrupting the G2/M checkpoint, DBH can induce premature mitotic entry in cells with DNA damage, potentially leading to apoptosis. This mechanism highlights its potential as an anti-cancer agent. [, , , ]
  • Inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII): DBH inhibits CaMKII, which phosphorylates and inhibits Cdc25C phosphatase, a key regulator of Cdc2/cyclin B activation and mitotic entry. [, ]
Physical and Chemical Properties Analysis
  • Solubility: DBH is soluble in DMSO, which is commonly used for its preparation in biological assays. []
  • Stability: DBH is noted as a relatively stable molecule, making it a suitable candidate for various research applications. []
  • Cytotoxicity: DBH displays moderate cytotoxicity towards certain cell lines, including MCF-7 cells. []
Applications
  • Cell cycle regulation studies: DBH serves as a valuable tool for investigating the G2/M DNA damage checkpoint and its role in cell cycle regulation. Its ability to abrogate this checkpoint provides a means to study the consequences of checkpoint failure and to develop strategies for manipulating cell cycle progression. [, , ]
  • Cancer research: The ability of DBH to inhibit checkpoint kinases and induce mitotic entry in damaged cells positions it as a potential anti-cancer agent, particularly for tumors with defective p53 function. [, , , ]
  • Anti-tuberculosis research: DBH's ability to covalently bind to the Mycobacterium tuberculosis protein Rv1466 makes it a potential starting point for developing novel anti-tuberculosis therapies. []
  • Neurological research: DBH has shown promise as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit specific kinases involved in the disease's pathology. []
  • Plant growth stimulation: DBH has demonstrated the ability to stimulate the growth of seedling roots in various plant species, suggesting potential applications in agriculture. [, ]

Hymenialdisine

Compound Description: Hymenialdisine is a brominated pyrrole alkaloid with a similar structure to Debromohymenialdisine. It acts as a potent and stable inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, essential regulators of the cell cycle []. Hymenialdisine has demonstrated insecticidal activity against Spodoptera littoralis larvae and cytotoxicity against L5178y mouse lymphoma cells [].

Relevance: Hymenialdisine is closely related to Debromohymenialdisine, differing only by the presence of a bromine atom in its structure. This minor structural difference translates to significant differences in their biological activity. For instance, while both compounds exhibit cytotoxicity, Debromohymenialdisine generally shows higher potency against various cancer cell lines []. Both compounds have been isolated from the same marine sponge species, suggesting a close biosynthetic relationship [, , , ].

Staurosporine

Compound Description: Staurosporine is a potent, non-selective protein kinase inhibitor originally isolated from the bacterium Streptomyces staurosporeus []. It exhibits a broad range of biological activities, including inhibition of cell cycle progression, induction of apoptosis, and suppression of angiogenesis.

Relevance: While structurally distinct from Debromohymenialdisine, Staurosporine shares its ability to inhibit the G2 checkpoint, a critical regulatory point in the cell cycle activated upon DNA damage [, ]. This shared functional characteristic suggests that both compounds may target similar pathways involved in cell cycle control, although their precise mechanisms of action might differ.

Isogranulatimide

Compound Description: Isogranulatimide is a marine natural product that acts as a potent inhibitor of the G2 checkpoint [, ]. Its structure differs significantly from Debromohymenialdisine.

3-Bromo-hymenialdisine

Compound Description: 3-Bromo-hymenialdisine is a brominated guanidine derivative similar in structure to Hymenialdisine and Debromohymenialdisine []. It exhibits moderate cytotoxicity against L5178y mouse lymphoma cells [].

Relevance: This compound highlights the structural diversity within the aldisine alkaloid family, which includes Debromohymenialdisine. The presence of the bromine atom at the 3-position distinguishes 3-Bromo-hymenialdisine from both Hymenialdisine and Debromohymenialdisine. This structural variation influences its biological activity, making it less cytotoxic than Hymenialdisine and Debromohymenialdisine against L5178y mouse lymphoma cells [].

(10E)-Hymenialdisine

Compound Description: (10E)-Hymenialdisine is a stereoisomer of Hymenialdisine, differing in the configuration of the double bond within the seven-membered azepinone ring []. It exhibits potent inhibitory activity against mitogen-activated protein kinase kinase-1 (MEK-1) and inhibits the growth of human tumor LoVo cells [].

(10Z)-Debromohymenialdisine

Compound Description: (10Z)-Debromohymenialdisine is a stereoisomer of Debromohymenialdisine, with a Z configuration at the double bond in the seven-membered ring []. It displays anti-inflammatory properties in a co-culture model of epithelial Caco-2 cells and THP-1 macrophage cells by attenuating the production of pro-inflammatory cytokines [].

Relevance: (10Z)-Debromohymenialdisine highlights the importance of stereochemistry in the biological activity of Debromohymenialdisine and its analogues []. This finding suggests that specific stereoisomers of Debromohymenialdisine might be more suitable for targeting specific biological pathways or disease states.

Z-3-Bromohymenialdisine

Compound Description: Z-3-Bromohymenialdisine is a brominated derivative of Hymenialdisine, characterized by a Z configuration at the double bond in the seven-membered ring []. This compound exhibits moderate inhibitory activity against a panel of protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta [].

Z-Spongiacidin D

Compound Description: Z-Spongiacidin D is a brominated pyrrole alkaloid isolated alongside Debromohymenialdisine from the marine sponge Stylissa carteri []. It displays moderate inhibitory activity against specific protein kinases, including ARK5, CDK2-CycA, CDK4/CycD1, VEGF-R2, SAK, and PDGFR-beta [].

(±)-Ageliferin

Compound Description: (±)-Ageliferin is a brominated pyrrole alkaloid found in the marine sponge Stylissa carteri along with Debromohymenialdisine []. It displays cytotoxic activity against HCT116 cells [].

Aldisine

Compound Description: Aldisine is a non-brominated pyrrole alkaloid that acts as a precursor to other brominated pyrrole alkaloids, including Hymenialdisine and Debromohymenialdisine [, ].

2-Bromoaldisine

Compound Description: 2-Bromoaldisine is a monobrominated derivative of Aldisine, structurally similar to Debromohymenialdisine. [, ]

Z-Axinohydantoin and Debromo-Z-Axinohydantoin

Compound Description: Z-Axinohydantoin and Debromo-Z-Axinohydantoin are structurally related to Debromohymenialdisine and were isolated from the same marine sponge, Stylotella aurantium []. Both compounds exhibit inhibitory activity against Protein Kinase C (PKC) [].

Properties

CAS Number

125118-55-0

Product Name

Debromohymenialdisine

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

Molecular Formula

C11H11N5O2

Molecular Weight

245.24

InChI

InChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.